2-Tert-butyl-1,3-oxazole-5-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

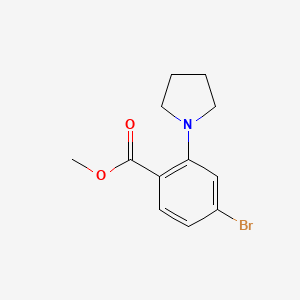

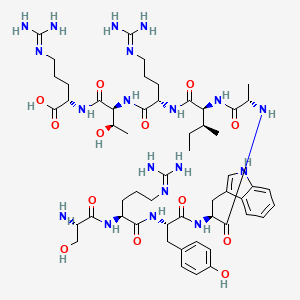

2-Tert-butyl-1,3-oxazole-5-carbaldehyde is a heterocyclic organic compound . It is a five-membered ring containing one oxygen and one nitrogen atom. The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of this compound can be achieved via a Ce (OTf)3-catalyzed cascade reaction of alkynyl carboxylic acids with tert-butyl isocyanide.Molecular Structure Analysis

The molecular weight of this compound is 153.18 . The InChI code for this compound is 1S/C8H11NO2/c1-8(2,3)7-9-4-6(5-10)11-7/h4-5H,1-3H3 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It is stored at a temperature of 4 degrees Celsius .科学的研究の応用

Catalytic Synthesis and Heterocyclic Importance

2-Tert-butyl-1,3-oxazole-5-carbaldehyde is a derivative of 1,3-oxazole, a unique five-membered heterocyclic compound containing nitrogen and oxygen. This heterocyclic ring system, due to its versatility, is significant in various scientific fields, including medicinal, pharmaceutical, agrochemical, and material sciences. Its broad utility and versatility have led to an increase in research articles exploring its applications. Chemists worldwide are developing new methodologies for synthesizing novel substituted 1,3-oxazole derivatives as building blocks, emphasizing metal-based catalytic strategies for these derivatives. This systematic interpretation of literature provides insight into the challenges in the methods and assists in the selection of reactants for developing new 1,3-oxazole analogues using various metal catalysts (Shinde et al., 2022).

Microwave-Assisted Synthesis in Modern Chemistry

Benzoxazole, containing a 1,3-oxazole system fused with a benzene ring, profoundly impacts medicinal chemistry due to its significant pharmacological activities. In material science, benzoxazole derivatives have exhibited essential properties. The use of microwave irradiation in synthesis is a technique that increases diversity and accelerates research in modern chemistry. Microwave-assisted synthesis is beneficial for the synthesis of benzoxazole, and it differs from conventional heating by providing more effective interior heating through direct coupling of microwave energy with the molecules. This review presents studies on microwave-assisted techniques in synthesizing the benzoxazole ring, highlighting the effectiveness and utility of this approach (Özil & Menteşe, 2020).

Role in Antiepileptic Drug Research

Derivatives of this compound, specifically aminoalkanolic derivatives of xanthone, have potential antiepileptic activity. Synthesis, physicochemical, and anticonvulsant properties of these derivatives were evaluated, and some were found active in anticonvulsant tests. This research indicates that these derivatives could serve as promising compounds for antiepileptic drug development (Marona, Górka & Szneler, 1998).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

特性

IUPAC Name |

2-tert-butyl-1,3-oxazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-8(2,3)7-9-4-6(5-10)11-7/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBCZMWPQMIVMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(O1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-(4-methoxy-3-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2424101.png)

![4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide](/img/structure/B2424103.png)

![3-methyl-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2424106.png)

![(1S,2R,3S,4R,5R,6S)-5,6-Dihydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2424108.png)

![1,5-dimethyl-4-[(4Z)-4-[(3-methylthiophen-2-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-phenylpyrazol-3-one](/img/structure/B2424109.png)

![ethyl 4-[(2H-chromen-3-ylcarbonyl)amino]benzoate](/img/structure/B2424111.png)

![3-(2-Methylbenzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2424113.png)

![3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzaldehyde](/img/structure/B2424118.png)